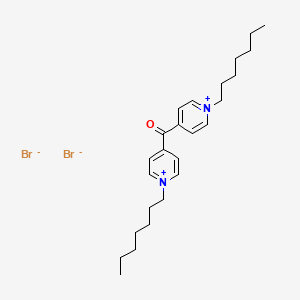
4,4'-Carbonylbis(1-heptylpyridin-1-ium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Carbonylbis(1-heptylpyridin-1-ium) dibromide is a chemical compound with the molecular formula C24H38Br2N2O It is a derivative of bipyridinium, which is known for its electrochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Carbonylbis(1-heptylpyridin-1-ium) dibromide typically involves the reaction of 4,4’-bipyridine with heptyl bromide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Carbonylbis(1-heptylpyridin-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridinium derivatives.
Substitution: The bromide ions can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or potassium iodide are employed under mild conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced bipyridinium derivatives.
Substitution: Compounds with substituted halides.
Scientific Research Applications
4,4’-Carbonylbis(1-heptylpyridin-1-ium) dibromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of electrochromic devices and materials for organic electronics.
Mechanism of Action
The mechanism of action of 4,4’-Carbonylbis(1-heptylpyridin-1-ium) dibromide involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The compound can intercalate into DNA, disrupting its function and leading to antimicrobial effects. In electrochromic devices, the compound undergoes reversible redox reactions, changing its color and optical properties .
Comparison with Similar Compounds
Similar Compounds
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Similar structure but lacks the carbonyl group.
Methyl viologen dichloride: Another bipyridinium derivative with different alkyl substituents.
Ethyl viologen dibromide: Similar to methyl viologen but with ethyl groups instead of methyl.
Uniqueness
4,4’-Carbonylbis(1-heptylpyridin-1-ium) dibromide is unique due to the presence of the carbonyl group, which imparts distinct electrochemical properties and enhances its ability to form stable complexes with various molecules. This makes it particularly useful in applications requiring specific redox behavior and molecular interactions .
Properties
CAS No. |
64374-44-3 |
|---|---|
Molecular Formula |
C25H38Br2N2O |
Molecular Weight |
542.4 g/mol |
IUPAC Name |
bis(1-heptylpyridin-1-ium-4-yl)methanone;dibromide |
InChI |
InChI=1S/C25H38N2O.2BrH/c1-3-5-7-9-11-17-26-19-13-23(14-20-26)25(28)24-15-21-27(22-16-24)18-12-10-8-6-4-2;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
UJDOFQUQLIMZIG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)CCCCCCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















